

Application Notes and Protocols: Electrochemical Applications of Nickel-Iron Layered Double Hydroxides

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *hydroxide*

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Nickel-iron layered double **hydroxides** (Ni-Fe LDHs) have emerged as highly promising and cost-effective materials in various electrochemical applications. Their unique layered structure, tunable composition, and synergistic electronic effects between nickel and iron centers contribute to their exceptional performance as electrocatalysts and energy storage materials. This document provides detailed application notes, experimental protocols, and performance data for the use of Ni-Fe LDHs in key electrochemical technologies.

Electrocatalysis for Water Splitting

Ni-Fe LDHs are particularly renowned for their high activity and stability as catalysts for the oxygen evolution reaction (OER), the more challenging half-reaction of water splitting. They are also being explored for the hydrogen evolution reaction (HER), making them attractive for overall water splitting to produce green hydrogen.

Oxygen Evolution Reaction (OER)

Ni-Fe LDHs are among the most active non-precious metal catalysts for OER in alkaline media. The introduction of Fe into the Ni(OH)₂ lattice is known to enhance catalytic activity.

Quantitative Performance Data for OER

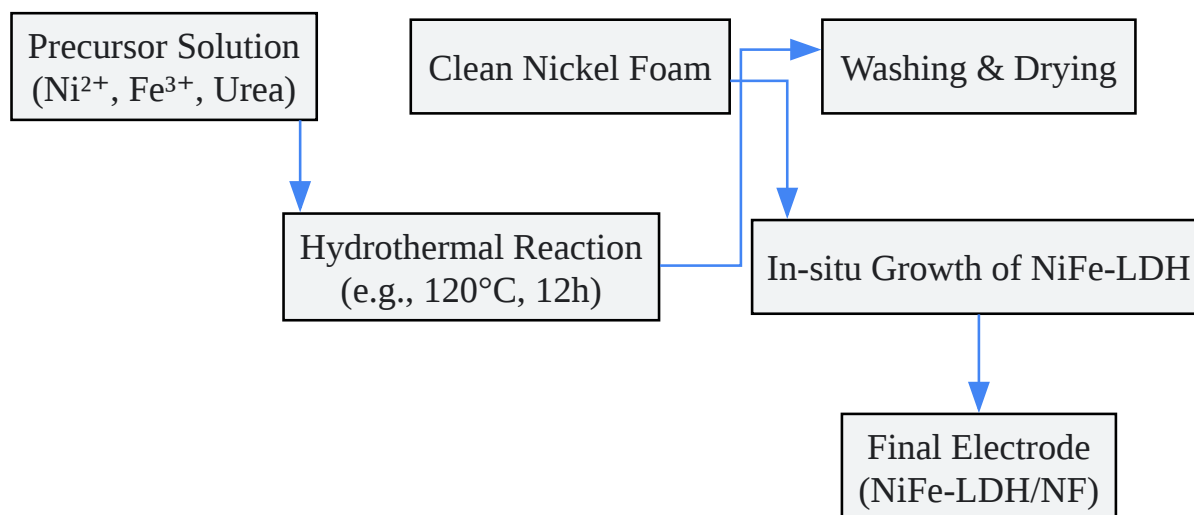
Catalyst Material	Synthesis Method	Electrolyte	Overpotential @ 10 mA/cm ² (mV)	Tafel Slope (mV/dec)	Stability	Reference
Ni ₂ Fe ₁ -LDH Nanosheets	Co-precipitation	1 M KOH	263	-	Excellent long-term stability	[1]
Rh-doped NiFe-LDH	Hydrothermal	-	204	-	155 hours continuous test	[2]
Ag-NiFe-LDH	Electrostatic Adsorption	-	246	-	110 hours at 500 mA/cm ²	[2]
NiFe-LDH/GA (1:1)	Hydrothermal	1 M KOH	257	49	56 hours	[3]
Mechanoc hemical NiFe-LDH	Mechanoc hemical	1 M KOH	221	103.1	35 hours at 0.1 A/cm ²	[4]
NiFe ₃ -LDH/NF	Hydrothermal	1 M KOH	223	48.9	24 hours at 10 mA/cm ²	[5]
NiFeOOH-NiFe-LDH	One-step Hydrothermal	1 M KOH	227 (@ 100 mA/cm ²)	-	>200 hours at 100 mA/cm ²	[6]
Ag@NiFe-LDH/NiFe ₂ O ₄	Hydrothermal & Redox	Alkaline KOH	249 (@ 100 mA/cm ²)	42.79	-	[7]

Experimental Protocol: Hydrothermal Synthesis of NiFe-LDH on Nickel Foam for OER

This protocol describes the in-situ growth of NiFe-LDH nanosheets directly onto a nickel foam (NF) substrate, which serves as both the support and the current collector.

- Materials: Nickel(II) nitrate hexahydrate ($\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$), Iron(III) nitrate nonahydrate ($\text{Fe}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$), Urea ($\text{CO}(\text{NH}_2)_2$), Deionized (DI) water, Ethanol, Hydrochloric acid (HCl).
- Procedure:
 - Pre-treat a piece of nickel foam (e.g., 2 cm x 3 cm) by sonicating it in 1 M HCl for 10 minutes to remove the surface oxide layer, followed by sonication in DI water and ethanol for 15 minutes each. Dry the cleaned NF.
 - Prepare the precursor solution: Dissolve $\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ and $\text{Fe}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$ in a specific molar ratio (e.g., 2:1) and urea in a mixture of DI water and ethylene glycol.[\[3\]](#)
 - Transfer the solution and the cleaned NF into a Teflon-lined stainless-steel autoclave.
 - Heat the autoclave at a specific temperature (e.g., 120°C) for a designated time (e.g., 12 hours).[\[8\]](#)
 - After cooling to room temperature, take out the NiFe-LDH/NF, rinse it with DI water and ethanol, and dry it in a vacuum oven at 60°C.

Experimental Workflow: Synthesis and Electrode Fabrication



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Synthesis and in-situ fabrication of NiFe-LDH electrodes.

Hydrogen Evolution Reaction (HER)

While less common than for OER, Ni-Fe LDHs can also catalyze the HER, particularly when modified or doped.

Quantitative Performance Data for HER

Catalyst Material	Synthesis Method	Electrolyte	Overpotential @ 10 mA/cm ² (mV)	Stability	Reference
Pt-NiFe-LDH	Electrodeposition	-	86 (@ 50 mA/cm ²)	-	[2]
Rh-NiFe-LDH	Hydrothermal	-	24	155 hours	[2]
NiFe-LDH-Vo-NiCu	H ₂ O ₂ etching & deposition	-	166 (@ 50 mA/cm ²)	-	[2]
NiFeAu-LDH	Hydrothermal	-	89	-	[9]

Energy Storage Applications

The layered structure of Ni-Fe LDHs allows for efficient ion intercalation and fast redox reactions, making them suitable for high-performance supercapacitors and batteries.

Supercapacitors

Ni-Fe LDHs exhibit pseudocapacitive behavior, which can deliver much higher specific capacitance than carbon-based materials.

Quantitative Performance Data for Supercapacitors

Electrode Material	Synthesis Method	Specific Capacitance (F/g) @ Current Density (A/g)	Energy Density (Wh/kg)	Power Density (W/kg)	Cycle Stability	Reference
NiFe-LDH	Chemical Precipitation	725 @ 1	-	-	-	[10]
NiFe-LDH	Hydrothermal	403 @ 1	-	-	-	[10]
NiFe-LDH Nanosheets	Hydrothermal	2708 @ 5	52	800	-	[11]
NiFe-LDH@CNT	Hydrothermal	1243	57.6	1136	87% retention after 6000 cycles	[12]
NiFe-LDH-1:3	Hydrothermal	-	499.1625 Wh/cm ²	4050 W/cm ²	-	[13]

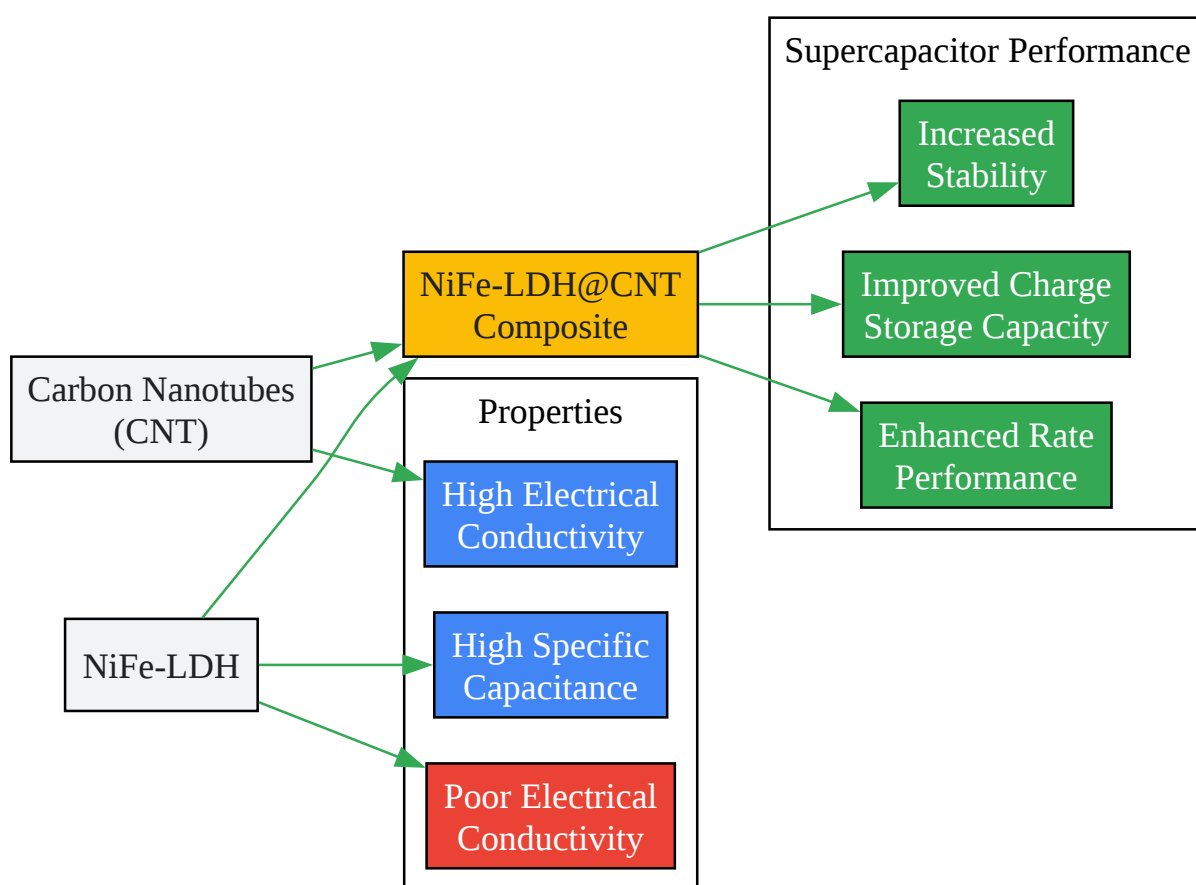
Experimental Protocol: Synthesis of NiFe-LDH@CNT Composite for Supercapacitors

This protocol describes the synthesis of a composite material where NiFe-LDH is grown in the presence of carbon nanotubes (CNTs) to improve electrical conductivity.

- Materials: $\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$, $\text{Fe}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$, Urea, Multi-walled carbon nanotubes (MWCNTs), DI water.
- Procedure:
 - Disperse a specific amount of MWCNTs in DI water through sonication.

- Dissolve $\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$, $\text{Fe}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$, and urea in the MWCNT dispersion.
- Transfer the mixture to a Teflon-lined autoclave and heat at 180°C for a specified time.[12]
- After cooling, collect the precipitate by centrifugation, wash with DI water and ethanol, and dry.
- To fabricate the electrode, mix the synthesized NiFe-LDH@CNT powder with a conductive agent (e.g., acetylene black) and a binder (e.g., PVDF) in a solvent (e.g., NMP) to form a slurry.
- Coat the slurry onto a current collector (e.g., nickel foam or carbon cloth) and dry.

Logical Relationship: Performance Enhancement in Composites



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Synergistic effect of CNTs on NiFe-LDH supercapacitor performance.

Batteries

Ni-Fe LDHs are also being investigated as electrode materials in batteries, such as Ni-Fe hybrid batteries, where they can enhance capacity and cycling stability.[14][15] The incorporation of iron improves both ionic and electronic conductivity and can increase the capacity per nickel atom compared to conventional β -Ni(OH)₂. [14]

Electrochemical Sensing

The high electrocatalytic activity of Ni-Fe LDHs makes them excellent candidates for non-enzymatic electrochemical sensors for various analytes.

Glucose Sensing

Ni-Fe LDH-based electrodes can directly electro-oxidize glucose, offering a promising alternative to enzyme-based sensors.

Quantitative Performance Data for Glucose Sensors

Electrode Material	Synthesis Method	Sensitivity ($\mu\text{A mM}^{-1} \text{cm}^{-2}$)	Limit of Detection (μM)	Response Time (s)	Reference
NiFe-LDH/NF	Hydrothermal	3680.2	0.59	< 1	[16]

Experimental Protocol: Fabrication of a NiFe-LDH/NF Glucose Sensor

- Materials: Ni(NO₃)₂·6H₂O, Fe(NO₃)₃·9H₂O, Urea, Nickel Foam (NF), DI water.
- Procedure:
 - Clean the NF as described in the OER protocol.
 - Synthesize NiFe-LDH nanosheets directly on the NF via a one-step hydrothermal method similar to the OER electrode preparation.[16]

- The resulting NiFe-LDH/NF can be used directly as the working electrode in a three-electrode electrochemical setup for glucose detection.
- Electrochemical measurements (e.g., cyclic voltammetry or chronoamperometry) are performed in an alkaline electrolyte (e.g., NaOH solution) with successive additions of glucose.

Urea Oxidation Reaction (UOR)

The electro-oxidation of urea is important for urea-rich wastewater treatment and for hydrogen production via urea electrolysis, which requires a lower potential than water electrolysis. Ni-Fe LDHs are effective catalysts for this reaction.

Quantitative Performance Data for Urea Oxidation

Catalyst Material	Synthesis Method	Potential @ 10 mA/cm ² (V vs. RHE)	Stability	Reference
H ₂ O ₂ treated NiFe-LDH	H ₂ O ₂ Treatment	1.37	-	[17]
NiFe double hydroxide	Hydrothermal	-	High stability	[18]
Ag@NiFe-LDH/NiFe ₂ O ₄	Hydrothermal & Redox	1.389 (@ 50 mA/cm ²)	-	[7]

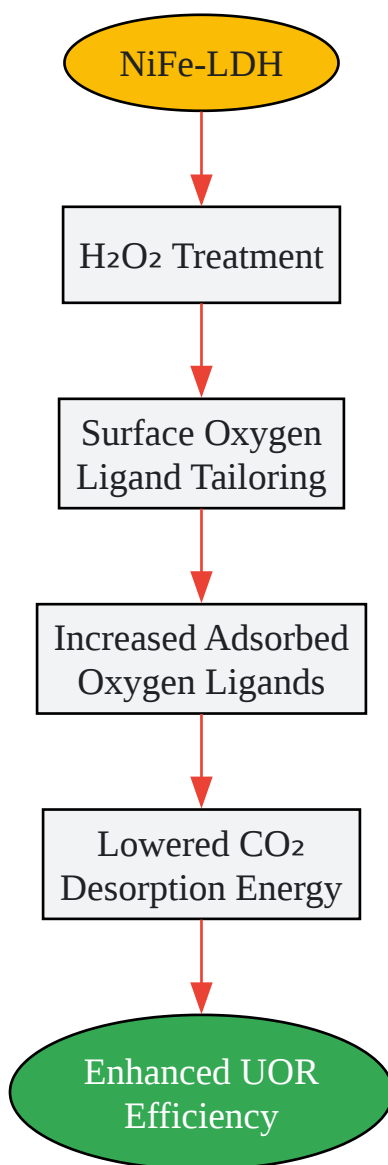
Experimental Protocol: H₂O₂ Treatment of NiFe-LDH for Enhanced UOR Activity

This protocol describes a post-synthesis treatment to enhance the UOR performance of NiFe-LDH.

- Materials: Synthesized NiFe-LDH powder, Hydrogen peroxide (H₂O₂), DI water.
- Procedure:
 - Synthesize NiFe-LDH powder using a standard method (e.g., co-precipitation).

- Disperse the NiFe-LDH powder in a solution of H_2O_2 .
- Stir the suspension for a specific duration at room temperature.
- Collect the treated powder by centrifugation, wash thoroughly with DI water, and dry.[17]
- The resulting material can then be fabricated into an electrode for UOR testing.

Signaling Pathway: UOR Enhancement by H_2O_2 Treatment



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Mechanism of UOR enhancement via H_2O_2 treatment of NiFe-LDH.

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- To cite this document: BenchChem. [Application Notes and Protocols: Electrochemical Applications of Nickel-Iron Layered Double Hydroxides]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1172382#electrochemical-applications-of-nickel-iron-layered-double-hydroxides]

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